molecular formula C17H19NOS B5693846 N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B5693846
M. Wt: 285.4 g/mol
InChI Key: YCAFDLCDACTCOZ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound features a sulfanyl group attached to an acetamide backbone, with two methyl-substituted phenyl rings

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-12-7-9-15(10-8-12)20-11-16(19)18-17-13(2)5-4-6-14(17)3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAFDLCDACTCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the reaction of 2,6-dimethylaniline with 4-methylthiophenol in the presence of an acylating agent such as acetyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. The general reaction scheme is as follows:

    Step 1: 2,6-dimethylaniline is reacted with acetyl chloride to form N-(2,6-dimethylphenyl)acetamide.

    Step 2: N-(2,6-dimethylphenyl)acetamide is then reacted with 4-methylthiophenol in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the acetamide moiety can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)acetamide: Lacks the sulfanyl group, which may result in different chemical and biological properties.

    2-[(4-methylphenyl)sulfanyl]acetamide: Lacks the 2,6-dimethylphenyl group, which may affect its reactivity and applications.

Uniqueness

N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of both the 2,6-dimethylphenyl and 4-methylphenylsulfanyl groups

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